[1-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propyl]-hydroxy-oxophosphanium
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Overview
Description
[1-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propyl]-hydroxy-oxophosphanium is a complex organic compound that features a unique structure combining amino, purine, and oxophosphanium groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propyl]-hydroxy-oxophosphanium typically involves multiple steps, including the formation of the oxophosphanium group and the attachment of the purine moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino and sulfanyl groups can be oxidized under specific conditions.
Reduction: The oxophosphanium group can be reduced to form different derivatives.
Substitution: The purine moiety can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitro derivatives, while reduction of the oxophosphanium group can yield phosphine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its purine moiety is of particular interest due to its similarity to nucleotides, which are essential components of DNA and RNA.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the treatment of diseases related to nucleotide metabolism.
Industry
In industry, this compound is used in the development of advanced materials and as a catalyst in various chemical processes. Its unique properties make it valuable in the production of high-performance polymers and other specialized materials.
Mechanism of Action
The mechanism by which [1-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propyl]-hydroxy-oxophosphanium exerts its effects involves its interaction with specific molecular targets. The purine moiety can bind to nucleotide-binding proteins, influencing cellular processes such as DNA replication and repair. The oxophosphanium group can participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A nucleoside with a similar purine moiety, involved in various biological processes.
Phosphine derivatives: Compounds with similar oxophosphanium groups, used in catalysis and materials science.
Amino acids: Compounds with amino groups, essential for protein synthesis.
Uniqueness
What sets [1-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propyl]-hydroxy-oxophosphanium apart is its combination of these functional groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C13H20N6O5PS+ |
---|---|
Molecular Weight |
403.38 g/mol |
IUPAC Name |
[1-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propyl]-hydroxy-oxophosphanium |
InChI |
InChI=1S/C13H19N6O5PS/c14-7(25(22)23)1-2-26-3-6-9(20)10(21)13(24-6)19-5-18-8-11(15)16-4-17-12(8)19/h4-7,9-10,13,20-21H,1-3,14H2,(H2-,15,16,17,22,23)/p+1/t6-,7?,9-,10-,13-/m1/s1 |
InChI Key |
SJJFMWYZKMKJIC-XSMYZTMCSA-O |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCCC(N)[P+](=O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(N)[P+](=O)O)O)O)N |
Origin of Product |
United States |
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